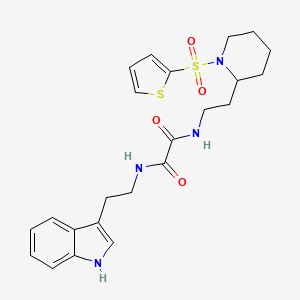

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Description

This oxalamide derivative features a complex structure with two key substituents:

- N1-side chain: A 2-(1H-indol-3-yl)ethyl group, which introduces aromatic indole motifs known for interactions with biological targets like serotonin receptors or enzymes .

Properties

IUPAC Name |

N'-[2-(1H-indol-3-yl)ethyl]-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O4S2/c28-22(24-12-10-17-16-26-20-8-2-1-7-19(17)20)23(29)25-13-11-18-6-3-4-14-27(18)33(30,31)21-9-5-15-32-21/h1-2,5,7-9,15-16,18,26H,3-4,6,10-14H2,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVVRSUECGLHPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCNC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a complex structure that includes an indole and a thiophene moiety, which are common structural motifs in many biologically active compounds. .

Mode of Action

Based on the presence of the indole and thiophene moieties, it can be speculated that the compound may interact with various enzymes or receptors in the body, leading to changes in cellular function.

Biochemical Pathways

Without specific target identification, it is challenging to accurately summarize the biochemical pathways affected by this compound. Both indole and thiophene moieties are known to interact with various biochemical pathways, potentially affecting processes such as signal transduction, enzyme activity, and gene expression.

Biological Activity

N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic compound characterized by its complex structure, which includes an indole moiety and a thiophene ring linked through an oxalamide functional group. This article provides a comprehensive overview of the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₃₈H₄₈N₄O₄S₂, with a molecular weight of 488.6 g/mol. The presence of both indole and thiophene functionalities contributes to its unique chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₃₈H₄₈N₄O₄S₂ |

| Molecular Weight | 488.6 g/mol |

| CAS Number | 898368-88-2 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Indole derivatives are known for their affinity to bind with receptors and enzymes, influencing cellular processes such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act on various receptors, potentially affecting neurotransmitter signaling.

Current research indicates that the compound may exhibit anti-inflammatory properties by modulating the NLRP3 inflammasome pathway, which is crucial in inflammatory responses .

Pharmacological Properties

Research has shown that this compound displays significant biological activities including:

- Anti-inflammatory Effects : Potential inhibition of IL-1β release in LPS/ATP-stimulated human macrophages.

- Anticancer Activity : Preliminary studies suggest possible cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : The compound may also exhibit activity against certain bacterial strains.

Study 1: Anti-inflammatory Activity

In a study examining the effects of the compound on human macrophages, it was found that concentrations as low as 10 µM could significantly reduce IL-1β release by approximately 20%, indicating a strong anti-inflammatory potential .

Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of related indole derivatives against A549 lung cancer cells. Compounds similar to this compound demonstrated higher efficacy than traditional treatments like imatinib, suggesting promising applications in cancer therapy .

Comparison with Similar Compounds

The unique structure of this compound allows it to exhibit distinct biological activities compared to similar compounds:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(phenylmethyl)oxalamide | Contains a phenyl group | Lower anti-inflammatory activity |

| N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide | Lacks methyl group on indole ring | Enhanced cytotoxicity |

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Analogs in Flavoring Agents

S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)

- Key Features :

- Pyridine and dimethoxybenzyl groups instead of indole and sulfonylpiperidine.

- Molecular Weight: ~388.4 g/mol (estimated).

- Activity: Potent umami taste enhancer with regulatory approval (FEMA 4233) . NOEL (No Observed Effect Level): 100 mg/kg/day in rats, deemed safe for flavoring applications .

- Metabolism: Rapidly hydrolyzed to non-toxic metabolites, minimizing CYP inhibition risks .

S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)

Comparison Table: Flavoring Oxalamides

Antimicrobial Oxalamides (GMC Series)

The GMC series (e.g., GMC-1 to GMC-5 ) features isoindoline-dione cores with halogenated aryl groups :

Divergence from Target Compound :

- The target lacks halogenated aryl groups but incorporates a sulfonylpiperidine-thiophene system, which may offer distinct membrane penetration or enzyme-binding properties.

Neuroactive/Psychedelic Analogs

Compounds like N-(2-(1H-indol-3-yl)ethyl)-N-ethylpropan-1-amine () and MDMB-CHMICA () share indole motifs but differ in core structures (e.g., carboxamides vs. tryptamines).

- Target Compound Distinction :

- The oxalamide backbone and sulfonylpiperidine group reduce structural similarity to classical psychoactive substances, suggesting divergent mechanisms.

Piperidine-Containing Oxalamides

CAS 921893-70-1 (N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide)

Comparison Table: Piperidine-Based Oxalamides

Q & A

Q. How can the piperidine sulfonyl moiety be leveraged in metalloenzyme inhibition studies?

- Methodological Answer :

- Coordination Chemistry : Test the compound’s ability to chelate metal ions (e.g., Zn²⁺ in matrix metalloproteinases) via the sulfonyl oxygen and piperidine nitrogen. demonstrates similar indole-piperidine complexes binding nickel(II) .

- X-ray Crystallography : Co-crystallize the compound with target enzymes to visualize binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.